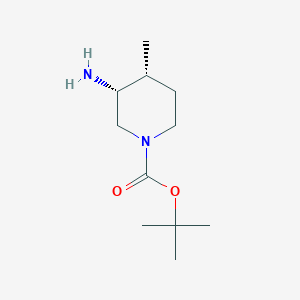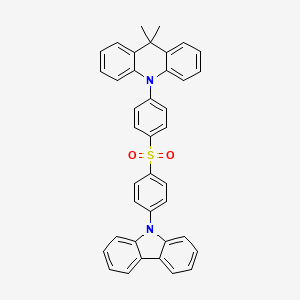
CzAcSF
Overview
Description
CzAcSF is an unsymmetrical acridine derivative with one carbazole and one 9,9-dimethyl-9,10-dihydroacridine attached to a diphenyl sulfonyl centre . It is normally used as a blue TADF dopant for highly efficient TADF-OLED devices .
Synthesis Analysis
While specific synthesis details for CzAcSF were not found, a related study mentions the synthesis of a liquid-crystalline CP-TADF molecule using a chiral binaphthol-based CP-TADF molecule as the emissive unit .Molecular Structure Analysis
CzAcSF has a chemical formula of C39H30N2O2S and a molecular weight of 590.73 g/mol . Its full chemical name is 10-(4-(4-(9H-Carbazol-9-yl)phenylsulfonyl)phenyl)-9,9-dimethyl-9,10-dihydroacridine .Physical And Chemical Properties Analysis
CzAcSF has an absorption λ max of 233 nm and fluorescence λ em of 443 nm in DCM . Its HOMO and LUMO energy levels are 5.89 eV and 3.00 eV respectively .Scientific Research Applications
White Light-Emitting Diodes (LEDs)
CzAcSF has been used in the development of efficient white light-emitting diodes . In a study, a singly doped white-emitting system of blue thermally activated delayed fluorescence host matrix (CzAcSF) was created . This system was doped by a yellow Cu4I4 cluster, which allowed the films to realize photo- and electro-luminescence colors from cool white to warm white . This application demonstrates the potential of CzAcSF in high-resolution and low-cost displays and lighting .
Energy Transfer in Organic-Cluster Systems
The antenna effect of ligands on optimizing charge and energy transfer in organic-cluster systems has been demonstrated using CzAcSF . This effect is crucial for the development of efficient light-emitting devices .
Contrast Sensitivity Function (CSF) Measurement
CzAcSF has been applied in the field of vision science, specifically in the measurement of the contrast sensitivity function (CSF) . The CSF characterizes functional vision, but its measurement can be time-consuming . The quick CSF method, which uses CzAcSF, is a novel psychophysical method that combines Bayesian adaptive inference and a trial-to-trial information gain strategy, to efficiently estimate the full shape of the CSF .
Organic Light-Emitting Diodes (OLEDs)
CzAcSF has been used in the development of highly efficient solution-processed white OLEDs . The external quantum efficiency (EQE), color rendering index (CRI), color correlated temperature (CCT), and spectral stability are key challenges for constructing high-performance white OLEDs . CzAcSF has shown promise in addressing these challenges .
Mechanism of Action
Target of Action
CzAcSF, an unsymmetrical acridine derivative, is primarily used as a blue thermally activated delayed fluorescence (TADF) dopant for highly efficient TADF-OLED devices . It has one carbazole and one 9,9-dimethyl-9,10-dihydroacridine attached to a diphenyl sulfonyl center . Its primary targets are the active emitting layers of these devices, where it plays a crucial role in enhancing their efficiency .
Mode of Action
CzAcSF interacts with its targets by acting as a dopant. It can be used as a bipolar host material to harvest singlet excitons of TBPe dopant material through a Forster energy transfer process . This interaction results in changes in the energy levels of the system, facilitating the emission of blue light .
Biochemical Pathways
Its role in energy transfer processes suggests that it may influence electron-hole pair generation and their subsequent transfer to ligands during thermalization . These processes are crucial for the efficient radioluminescence observed in devices where CzAcSF is used .
Result of Action
The molecular and cellular effects of CzAcSF’s action primarily manifest as enhanced efficiency in TADF-OLED devices . A quantum efficiency of 18.1% has been achieved at a doping concentration of 0.1% TBPe in the active emitting layer of DPEPO:CzAcSF . Devices using CzAcSF as the host have exhibited performances with a maximum external quantum efficiency (EQE) of 20.1% .
Action Environment
The action, efficacy, and stability of CzAcSF can be influenced by various environmental factors. For instance, the concentration of CzAcSF used can significantly impact the efficiency of the devices . Additionally, the presence of other compounds, such as TBPe dopant material, can also affect its performance . .
Future Directions
While specific future directions for CzAcSF were not found, a related study mentions the use of a TADF molecule as a sensitiser in solution-processed devices, achieving a very high maximum external quantum efficiency of 21.2% . This suggests potential future directions in improving the efficiency of TADF-OLED devices using CzAcSF.
properties
IUPAC Name |
10-[4-(4-carbazol-9-ylphenyl)sulfonylphenyl]-9,9-dimethylacridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H30N2O2S/c1-39(2)33-13-5-9-17-37(33)41(38-18-10-6-14-34(38)39)28-21-25-30(26-22-28)44(42,43)29-23-19-27(20-24-29)40-35-15-7-3-11-31(35)32-12-4-8-16-36(32)40/h3-26H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPLEVHTUMPNLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CzAcSF | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Methylbutoxy)carbonyl]benzoic acid](/img/structure/B3110203.png)
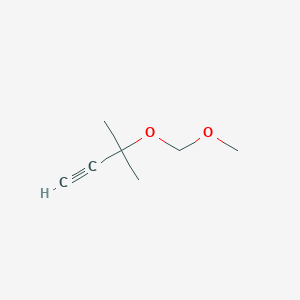
![(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B3110220.png)
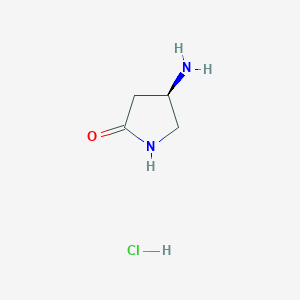
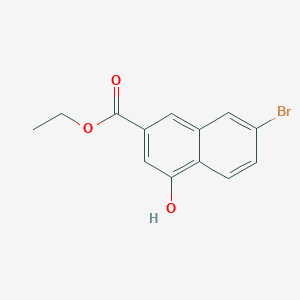
acetate](/img/structure/B3110236.png)
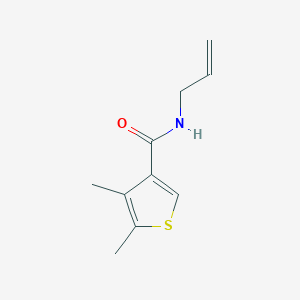
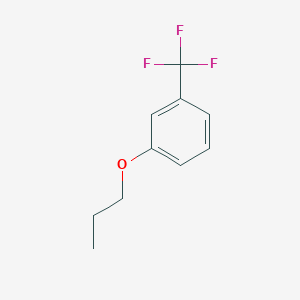
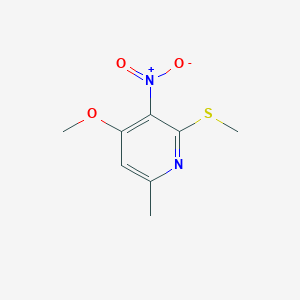

![4,5,7-Trifluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B3110267.png)


